Entozon
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Entozon involves the reaction of 2,3-dimethoxy-6-nitro-9-acridinylamine with 1-(diethylamino)-2-propanol under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Entozon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of this compound leads to the formation of amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso and amino derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
Entozon has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying DNA intercalation and mutagenesis.
Biology: Employed in genetic studies to induce specific mutations in microorganisms and cell cultures.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce mutations in cancer cells.
Industry: Utilized in the development of new mutagenic agents and in the study of chemical carcinogenesis.
Mechanism of Action
Entozon exerts its effects primarily through intercalation into DNA. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This intercalation can lead to frameshift mutations, particularly in regions of monotonous base repeats . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Nitracrine: Another nitroacridine derivative with similar mutagenic properties.
Acridine Orange: A simple acridine compound known for its DNA intercalating ability.
Proflavine: An acridine derivative used as an antiseptic and for studying DNA interactions.
Uniqueness of Entozon
This compound is unique due to its potent ability to induce frameshift mutations, particularly -2 frameshift mutations. This property makes it a valuable tool in genetic research and cancer studies, distinguishing it from other similar compounds .
Properties
CAS No. |
73972-50-6 |
---|---|
Molecular Formula |
C22H29ClN4O5 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-(diethylamino)-3-[(2,3-dimethoxy-6-nitroacridin-9-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H28N4O5.ClH/c1-5-25(6-2)13-15(27)12-23-22-16-8-7-14(26(28)29)9-18(16)24-19-11-21(31-4)20(30-3)10-17(19)22;/h7-11,15,27H,5-6,12-13H2,1-4H3,(H,23,24);1H |
InChI Key |
YDEWUVKTIHHCKK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl |
Related CAS |
6035-39-8 (Parent) |
Synonyms |
Entozon |
Origin of Product |
United States |
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